Pheophorbide b
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Overview
Description
Pheophorbide b is a complex organic compound with a unique hexacyclic structure. This compound is notable for its intricate arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pheophorbide b involves multiple steps, including cyclization, methylation, and oxidation reactions. The reaction conditions typically require specific catalysts, controlled temperatures, and precise pH levels to ensure the correct formation of the hexacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired products.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying complex organic reactions and mechanisms. Its unique structure provides insights into the behavior of hexacyclic compounds under different conditions.
Biology
In biology, the compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins and enzymes, making it a valuable tool for biochemical research.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development and disease treatment.
Industry
In industry, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its unique properties make it suitable for specialized applications in manufacturing and technology.
Mechanism of Action
The mechanism of action of Pheophorbide b involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, influencing the compound’s effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,5,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- Magnesium; (3R,21S,22S)-22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate
Uniqueness
The uniqueness of Pheophorbide b lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications, offering unique properties not found in similar compounds.
Properties
Molecular Formula |
C35H34N4O6 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22/h7,11-14,16,20,31,38,40H,1,8-10H2,2-6H3,(H,41,42)/t16-,20-,31+/m0/s1 |
InChI Key |
KZTYPOGXRFTJBN-UFPZPJHESA-N |
Isomeric SMILES |
CCC1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C |
Synonyms |
pheophorbide b |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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